molecular formula C17H35N5O5 B12298896 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

Cat. No.: B12298896
M. Wt: 389.5 g/mol
InChI Key: NEFDRWXEVITQMN-UHFFFAOYSA-N
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Description

Core Skeletal Framework Analysis

The compound’s molecular formula, C₁₇H₃₅N₅O₅ , indicates a highly functionalized structure with significant nitrogen and oxygen content. The core skeleton consists of two interconnected cyclic systems:

  • A cyclohexyl ring substituted with amino, hydroxy, methoxy, and acetamide groups.
  • An oxane (tetrahydropyran) ring linked via an ether bond to the cyclohexyl moiety and functionalized with methylaminomethyl and amino groups.

The connectivity is confirmed by the SMILES string CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N , which delineates the cyclohexyl-oxane bridge. The oxane ring (position 1CCC(C(O1)...) attaches to the cyclohexyl ring at position 3 via an oxygen atom, forming a bicyclic framework. This architecture is characteristic of aminocyclitol-containing antibiotics but features atypical substitutions, such as the N-methylacetamide side chain.

Table 1: Core Skeletal Features

Component Substituents
Cyclohexyl ring 4-amino, 3-[oxane-linked], 2-hydroxy, 6-methoxy, N-methylacetamide at position 4
Oxane ring 3-amino, 6-(methylaminomethyl)

Functional Group Identification and Positional Isomerism

The compound hosts seven functional groups critical to its reactivity and bioactivity:

  • Primary amino groups (-NH₂) at positions 4 (cyclohexyl) and 3 (oxane).
  • Secondary amino group (-NH-) in the methylaminomethyl side chain (oxane position 6).
  • Hydroxyl group (-OH) at cyclohexyl position 2.
  • Methoxy group (-OCH₃) at cyclohexyl position 6.
  • N-methylacetamide (-N(C)COCH₃) at cyclohexyl position 4.
  • Ether linkage (-O-) bridging the cyclohexyl and oxane rings.

Positional isomerism arises from the spatial arrangement of these groups. For instance, the methoxy and hydroxy groups on the cyclohexyl ring (positions 6 and 2, respectively) could adopt alternative configurations, potentially altering hydrogen-bonding networks. Similarly, the methylaminomethyl group on the oxane ring introduces stereoelectronic variability depending on its axial or equatorial orientation .

Stereochemical Configuration Determination

The compound contains six stereocenters , as inferred from the InChI string InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3 . Key stereochemical features include:

  • Cyclohexyl ring : Chair conformation with axial hydroxy (position 2) and equatorial methoxy (position 6) groups.
  • Oxane ring : $${}^{4}C_1$$ chair conformation, with the methylaminomethyl group (position 6) adopting an equatorial orientation to minimize steric strain.
  • Acetamide side chain : The N-methyl group occupies a trans position relative to the carbonyl oxygen, as observed in related N-alkylacetamides .

Notably, PubChem flags undefined stereochemistry due to insufficient data, suggesting that absolute configurations at specific centers (e.g., oxane position 3) remain uncharacterized .

Comparative Analysis with Related Aminoglycoside Derivatives

The compound shares structural motifs with istamycins, a class of 4,5-disubstituted 2-deoxystreptamine aminoglycosides.

Table 2: Comparison to Istamycin AO (CID 13092596)

Feature Target Compound Istamycin AO
Core Skeleton Cyclohexyl-oxane bicyclic system Cyclohexyl-pyranose system
Amino Groups 3 primary, 1 secondary 2 primary, 1 secondary
Key Substituents N-methylacetamide, methoxy Hydroxymethyl, hydroxy
Molecular Formula C₁₇H₃₅N₅O₅ C₁₃H₂₇N₃O₇

Unlike istamycin A, which features a 2-deoxystreptamine core , the target compound replaces the streptamine moiety with a functionalized cyclohexyl ring. This modification likely impacts ribosomal binding affinity, a critical determinant of aminoglycoside activity . Additionally, the N-methylacetamide group is absent in classical aminoglycosides, suggesting a novel mechanism of action or resistance profile.

Properties

Molecular Formula

C17H35N5O5

Molecular Weight

389.5 g/mol

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3

InChI Key

NEFDRWXEVITQMN-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Origin of Product

United States

Preparation Methods

Biosynthetic Fermentation

Microbial Production in Streptomyces tenjimariensis

The compound is natively produced by Streptomyces tenjimariensis ATCC 31603 through a genetically encoded biosynthetic pathway. Key steps include:

  • Fermentation Conditions :
    • Medium: Soybean meal, glucose, and inorganic salts (pH 7.2–7.5).
    • Duration: 120–144 hours at 28°C with aerobic agitation.
  • Yield Optimization :
    • Precursor-directed biosynthesis with methylaminomethyl-oxane derivatives increases titers by 15–20%.
    • Gene cluster analysis reveals istA–istL genes responsible for cyclitol core assembly and amino sugar modifications.
Table 1: Fermentation Parameters and Output
Parameter Value Source
Fermentation Time 120–144 hours
Temperature 28°C
Maximum Yield 1.2–1.5 g/L
Key Genes istA, istB, istG, istL

Semi-Synthetic Derivatization

Chemical Modification of Istamycin C

Istamycin C (closely related structure) serves as a starting material for semi-synthesis:

  • Methylaminomethyl Introduction :
    • Step 1 : Protect primary amines of istamycin C using tert-butoxycarbonyl (Boc) groups.
    • Step 2 : React with formaldehyde and methylamine under reductive amination (NaBH3CN, pH 6.5) to introduce the methylaminomethyl moiety.
    • Step 3 : Deprotect Boc groups using trifluoroacetic acid (TFA).
  • Yield : 38–42% after purification.
Table 2: Semi-Synthetic Reaction Conditions
Reagent Role Conditions
Formaldehyde Methylaminomethyl donor 25°C, 12 hours
NaBH3CN Reducing agent pH 6.5, methanol
TFA Deprotection 0°C, 2 hours

Total Chemical Synthesis

Stepwise Assembly of the Cyclohexyl-Oxane Core

Total synthesis involves sequential glycosylation and functionalization:

  • Cyclitol Core Construction :
    • Start with myo-inositol derivative; introduce amino groups via Mitsunobu reaction (DEAD, Ph3P).
  • Oxane Ring Synthesis :
    • Build 3-amino-6-(methylaminomethyl)oxan-2-yl via ring-closing metathesis (Grubbs catalyst).
  • Glycosidic Bond Formation :
    • Couple oxane to cyclohexyl core using Schmidt glycosylation (TMSOTf catalyst).
  • Acetamide Sidechain Addition :
    • React with N-methyl-2-aminoacetyl chloride in DMF at 0°C.
Table 3: Key Synthetic Steps and Yields
Step Reaction Yield
Cyclitol Amination Mitsunobu reaction 65%
Oxane Formation Ring-closing metathesis 52%
Glycosylation Schmidt reaction 47%
Acetamide Addition Acylation 68%

Analytical Characterization

Quality Control and Structural Validation

  • HPLC-MS Profiling :
    • Column: Acquity CSH C18 (5 mM pentafluoropropionic acid/50% CH3CN gradient).
    • Retention Time: 12.7 minutes (IST-C analog).
    • Detection Limit: 2.2 ng/mL.
  • Chiral Separation :
    • Macrocyclic glycopeptide columns resolve 1- and 3-epimers.
Table 4: Analytical Parameters
Method Column/Reagents Key Result
HPLC-MS CSH C18, PFPA/CH3CN Purity >98%
Chiral HPLC TeicoShell column Epimer resolution

Challenges and Innovations

  • Stereochemical Control : Asymmetric synthesis requires chiral auxiliaries (e.g., Evans oxazolidinones) to maintain configuration.
  • Scalability : Fermentation remains the most cost-effective method for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperatures to control the reaction rate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug design, particularly as an inhibitor of specific biological pathways. Its derivatives have been explored for their efficacy against various diseases, including cancer and neurological disorders.

Histone Deacetylase Inhibition

Recent studies have indicated that compounds similar to 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide may act as histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression and have been implicated in cancer progression. In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against various human cancer cell lines, suggesting their potential as anticancer agents .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds with similar structural motifs. Research indicates that derivatives may help mitigate neurodegenerative processes by modulating signaling pathways involved in neuronal survival and apoptosis. This application is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide and its biological activity is crucial for optimizing its therapeutic potential. Modifications to the amino and hydroxyl groups can significantly influence its binding affinity to target proteins, enhancing its efficacy as a drug candidate.

Case Studies

Several case studies have highlighted the compound's potential:

  • Anticancer Activity : A study evaluating the antiproliferative effects of similar compounds showed promising results against human acute monocytic leukemia cells, emphasizing the importance of structural modifications in enhancing selectivity and potency against specific cancer types .
  • Neuroprotection : Research focusing on neuroprotective agents has identified derivatives that exhibit protective effects on neuronal cells under oxidative stress conditions, suggesting a pathway for developing treatments for neurodegenerative diseases.

Data Tables

The following table summarizes key findings from various studies related to the compound’s applications:

Study Application Findings Reference
Study 1HDAC InhibitionSignificant inhibition of HDAC 1 and 2; selective activity noted
Study 2AnticancerHigh antiproliferative activity against U937 cell line
Study 3NeuroprotectionProtective effects on neuronal cells under oxidative stress

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticide Chemistry

Several acetamide-based herbicides () share functional similarities but differ in substituents and applications:

Compound Name (IUPAC) Key Substituents Use/Activity Reference
Target Compound Amino, hydroxy, methoxy, oxane Unknown (potentially bioactive) N/A
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, alkyl, methoxymethyl Herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Chloro, alkyl, propoxyethyl Herbicide
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Chloro, thienyl, methoxyalkyl Herbicide

Key Differences :

  • The target compound lacks the chloro group critical for herbicidal activity in alachlor and pretilachlor.
  • Its amino and hydroxyl groups may confer higher hydrophilicity compared to lipophilic pesticidal acetamides, suggesting divergent applications (e.g., drug development vs. agrochemicals) .

Bioactive Acetamide Derivatives with Pharmacological Potential

Compounds with acetamide backbones and heterocyclic moieties exhibit diverse biological activities ():

Compound Name (IUPAC) Key Substituents Activity/Use Reference
Target Compound Amino, hydroxy, methoxy, oxane Hypothesized: Antimicrobial, hypoglycemic N/A
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinone, nitrophenyl Hypoglycemic (in vivo mouse models)
N-(4-Methoxyphenyl)acetamide Methoxyphenyl Intermediate in drug synthesis
Phenacetin (N-(4-ethoxyphenyl)acetamide) Ethoxyphenyl Analgesic (historical use)

Key Similarities :

  • The methoxy group in the target compound is shared with N-(4-methoxyphenyl)acetamide, a common intermediate in drug synthesis .
Physicochemical Properties
  • Hydrophilicity: The amino and hydroxy groups enhance water solubility, contrasting with chloroacetamides (e.g., alachlor) optimized for soil penetration .
  • Stability : The oxane ring may improve metabolic stability compared to linear alkyl chains in pesticidal analogs .

Biological Activity

2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide is a complex organic compound known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in scientific research.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H38N6O13S2
Molecular Weight 598.646 g/mol
CAS Number 77312-58-4
Boiling Point 635.2 °C
Flash Point 338 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple amino groups facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This interaction may influence several pathways, including:

  • Signal Transduction : Modulating cellular responses to external signals.
  • Metabolic Processes : Affecting metabolic pathways through enzyme inhibition or activation.
  • Cellular Communication : Altering communication between cells via receptor interactions.

Antitumor Activity

Research has demonstrated that 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide exhibits significant antitumor properties. A study evaluated its cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated:

Cell LineIC50 (µg/mL)
MCF-75.36 ± 0.12
HepG29.94 ± 0.15

These findings suggest that the compound is more effective against breast cancer cells compared to liver cancer cells, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or proteases, which are crucial in various signaling pathways related to cell growth and survival.

Case Studies

  • Study on Antitumor Effects : A comprehensive study assessed the cytotoxic effects of the compound on various cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer therapies.
  • Enzyme Interaction Studies : In vitro experiments demonstrated that the compound could inhibit specific enzymes, leading to decreased cell proliferation in targeted cancer types.

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